Cyclopropylboronic acid pinacol ester

Description

The exact mass of the compound 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopropylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBMQBPLWXTEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374127 | |

| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126689-01-8 | |

| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropylboronic Acid Pinacol Ester from Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropylboronic acid pinacol ester, a valuable building block in organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecules. The primary focus of this document is the widely utilized method involving the reaction of a cyclopropyl Grignard reagent with an appropriate borate ester. This guide offers detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful and efficient synthesis of this important reagent.

Introduction

Cyclopropylboronic acid and its esters are key reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The cyclopropyl moiety is a desirable structural motif in medicinal chemistry due to its unique conformational properties and metabolic stability. This guide details a common and effective method for the preparation of cyclopropylboronic acid pinacol ester, proceeding through the formation of a cyclopropyl Grignard reagent.

Reaction Overview

The synthesis is a two-step process:

-

Formation of the Grignard Reagent: Cyclopropyl bromide is reacted with magnesium metal in an ethereal solvent to form cyclopropylmagnesium bromide.

-

Borylation: The freshly prepared Grignard reagent is then reacted with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacolborane), to yield the desired cyclopropylboronic acid pinacol ester.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed guide for the synthesis.

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from cyclopropyl bromide and magnesium.

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE))

-

Iodine (crystal, as initiator)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Setup: Assemble the dry glassware under an inert atmosphere. Place the magnesium turnings in the flask.

-

Initiation: Add a small crystal of iodine to the flask. Add a small portion of the anhydrous ether to cover the magnesium. Add a small amount of cyclopropyl bromide to initiate the reaction. The disappearance of the iodine color and the appearance of bubbling indicate the start of the reaction. Gentle heating may be required to initiate the reaction.

-

Addition: Once the reaction has started, add the remaining cyclopropyl bromide, dissolved in the anhydrous ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the cyclopropylmagnesium bromide, which should be used immediately in the next step.

Synthesis of Cyclopropylboronic Acid Pinacol Ester

This procedure describes the reaction of the Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

-

Cyclopropylmagnesium bromide solution (from step 3.1)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Anhydrous ether solvent (e.g., THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Reaction flask from the previous step

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

-

Addition: Add the 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, dissolved in anhydrous ether, dropwise to the stirred Grignard solution while maintaining the temperature at 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of cyclopropylboronic acid pinacol ester via the Grignard route.

| Parameter | Value | Reference |

| Grignard Formation | ||

| Molar Ratio (Cyclopropyl Bromide:Mg) | 1 : 1.1 - 1.5 | [1] |

| Solvent | Anhydrous THF, Diethyl Ether, or MTBE | [1] |

| Temperature | 40-60 °C | [1] |

| Borylation Reaction | ||

| Reactant | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Temperature | 0 °C to Room Temperature | |

| Product Properties | ||

| Boiling Point | 146 °C | |

| Density | 0.922 g/mL at 25 °C | |

| Purity (Assay) | ≥96% |

Purification

The primary method for purifying cyclopropylboronic acid pinacol ester is vacuum distillation . Given its boiling point of 146 °C at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.

Alternative Purification:

For smaller scales or if distillation is not feasible, column chromatography can be employed. However, boronic esters can be sensitive to silica gel. To mitigate decomposition or strong adsorption on the column, the following precautions can be taken:

-

Use of deactivated silica gel: Pre-treating the silica gel with a base like triethylamine can reduce its acidity.

-

Boric acid-impregnated silica gel: This has been shown to be effective in the purification of some boronic esters by reducing over-adsorption[2].

-

Use of neutral alumina: Alumina can be a less harsh alternative to silica gel for the purification of sensitive compounds.

Characterization Data

The structure of the synthesized cyclopropylboronic acid pinacol ester can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃):

-

δ 1.25 (s, 12H, C(CH₃)₂)

-

δ 0.75-0.85 (m, 1H, CH-B)

-

δ 0.45-0.55 (m, 4H, CH₂)

-

-

¹³C NMR (CDCl₃):

-

δ 83.0 (C(CH₃)₂)

-

δ 24.8 (C(CH₃)₂)

-

δ 3.0 (br, C-B)

-

δ 0.5 (CH₂)

-

-

¹¹B NMR (CDCl₃):

-

δ 33 (br s)

-

Safety Considerations

-

Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under a dry, inert atmosphere.

-

Ether Solvents: Are extremely flammable. Work in a well-ventilated fume hood and avoid ignition sources.

-

Cyclopropyl Bromide: Is a flammable and volatile liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a comprehensive framework for the synthesis of cyclopropylboronic acid pinacol ester. Researchers should always consult original literature and adhere to all laboratory safety protocols.

References

An In-Depth Technical Guide to 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclopropylboronic acid pinacol ester, is a versatile and valuable reagent in modern organic synthesis.[1][2] Its unique structural features, combining the reactivity of a boronic ester with the three-dimensional character of a cyclopropyl group, make it an important building block in the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on practical information for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇BO₂ | [1][2] |

| Molecular Weight | 168.04 g/mol | [1] |

| Appearance | Colorless to pale yellow transparent liquid | [2] |

| Boiling Point | 146 °C at 760 mmHg | [3] |

| Density | 0.922 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 | |

| Purity | ≥ 98.5% (GC) | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Cyclopropyl protons (CH): A multiplet in the region of 0.8-1.0 ppm.

-

Cyclopropyl protons (CH₂): Multiplets in the region of 0.4-0.6 ppm.

-

Pinacol methyl protons (CH₃): A singlet around 1.25 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pinacol quaternary carbons (C): A signal around 83 ppm.

-

Pinacol methyl carbons (CH₃): A signal around 24.8 ppm.

-

Cyclopropyl carbons (CH₂): Signals in the range of 1-5 ppm.

-

Cyclopropyl carbon attached to boron (C-B): This signal is often broad or not observed due to quadrupolar relaxation.

IR (Infrared) Spectroscopy:

-

C-H stretching (alkane): Peaks around 2850-3000 cm⁻¹.

-

B-O stretching: A strong absorption band in the region of 1300-1370 cm⁻¹.

-

C-O stretching: Bands in the 1140-1210 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 168.

Experimental Protocols

Synthesis of 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A common and straightforward method for the synthesis of 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the esterification of cyclopropylboronic acid with pinacol.

Reaction:

Cyclopropylboronic Acid + Pinacol → 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + 2 H₂O

Materials:

-

Cyclopropylboronic acid

-

Pinacol

-

Anhydrous magnesium sulfate (MgSO₄) or another suitable drying agent

-

A suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

To a solution of cyclopropylboronic acid (1.0 equivalent) in the chosen aprotic solvent, add pinacol (1.05 equivalents).

-

Add a drying agent such as anhydrous magnesium sulfate (1.0 equivalent) to the reaction mixture.

-

Stir the heterogeneous mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, filter the reaction mixture to remove the drying agent and any other solids.

-

Wash the filtrate with water and brine in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield the pure 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of the target compound.

Suzuki-Miyaura Cross-Coupling Reaction

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce a cyclopropyl group onto an aromatic or heteroaromatic ring.

General Reaction Scheme:

Aryl-X + 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane --(Pd catalyst, Base)--> Aryl-Cyclopropane

Materials:

-

Aryl halide (e.g., bromobenzene, 1.0 equivalent)

-

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene/water, dioxane/water, or THF/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Standard laboratory equipment for heating, stirring, and purification.

Procedure:

-

To a Schlenk flask, add the aryl halide, 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl-cyclopropane.

Catalytic Cycle of Suzuki-Miyaura Coupling:

References

Spectroscopic Analysis of Cyclopropylboronic Acid Pinacol Ester: A Technical Guide

This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for cyclopropylboronic acid pinacol ester. It is intended for researchers, scientists, and professionals in the field of drug development who utilize boronic acid derivatives in their work. This document outlines the characteristic nuclear magnetic resonance signals, presents the data in a structured format, and details the experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

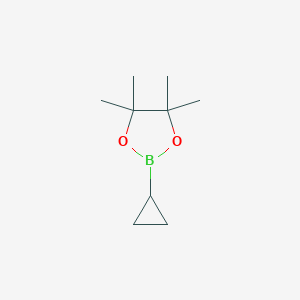

The following diagram illustrates the chemical structure of cyclopropylboronic acid pinacol ester with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Structure of cyclopropylboronic acid pinacol ester.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of cyclopropylboronic acid pinacol ester exhibits distinct signals corresponding to the protons of the cyclopropyl ring and the pinacol group. The data presented below is typically recorded in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH (cyclopropyl) | 0.95 - 1.05 | m | - | 1H |

| CH₂ (cyclopropyl) | 0.40 - 0.55 | m | - | 4H |

| CH₃ (pinacol) | 1.25 | s | - | 12H |

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A characteristic feature of boron-containing compounds is the broadening of the signal for the carbon atom directly attached to the boron atom due to quadrupolar relaxation.[1]

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-B (cyclopropyl) | ~8.0 | Signal is often broad or not observed.[1] |

| CH₂ (cyclopropyl) | ~3.5 | |

| C (pinacol) | ~83.0 | |

| CH₃ (pinacol) | ~24.8 |

Experimental Protocol for NMR Data Acquisition

The following section details a standard protocol for acquiring ¹H and ¹³C NMR spectra for cyclopropylboronic acid pinacol ester.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of cyclopropylboronic acid pinacol ester.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

-

Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K (25 °C).

4.3. ¹H NMR Acquisition

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Set automatically

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 20 ppm

-

Referencing: The ¹H NMR spectra are referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

4.4. ¹³C NMR Acquisition

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Receiver Gain: Set automatically

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

Referencing: The ¹³C NMR spectra are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.[2]

4.5. Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps typically include:

-

Fourier transformation.

-

Phase correction.

-

Baseline correction.

-

Integration of signals (for ¹H NMR).

-

Peak picking and referencing.

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

References

Alternative Synthetic Routes to Cyclopropylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic methodologies for the preparation of cyclopropylboronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The document details various synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows with clear diagrams.

Simmons-Smith Cyclopropanation of Vinylboronates

The Simmons-Smith reaction is a classic and widely utilized method for the synthesis of cyclopropanes.[1] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc. For the synthesis of cyclopropylboronic acid pinacol ester, the substrate is a vinylboronate. The reaction is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane product.[1]

Reaction Pathway

The general pathway for the Simmons-Smith cyclopropanation of a vinylboronate is depicted below. The reaction proceeds through the formation of a zinc carbenoid intermediate which then adds across the double bond of the vinylboronate.

Caption: Simmons-Smith Cyclopropanation Pathway.

Quantitative Data Summary

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Furukawa Mod. | Et₂Zn, CH₂I₂ | 1,2-dichloroethane | RT | 12 | 70-90 | [1][2] |

| Shi Modification | Et₂Zn, CF₃COOH, CH₂I₂ | CH₂Cl₂ | 0 to RT | 2-4 | 85-95 | [1] |

| Standard | Zn-Cu, CH₂I₂ | Diethyl ether | Reflux | 24 | 60-80 |

Experimental Protocol: Furukawa Modification

To a solution of vinylboronic acid pinacol ester (1.0 mmol) in 1,2-dichloroethane (5 mL) is added a solution of diethylzinc (1.1 mmol in hexanes) at 0 °C under an inert atmosphere. Diiodomethane (1.2 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the cyclopropylboronic acid pinacol ester.[2]

Kulinkovich Reaction and Subsequent Boronation

The Kulinkovich reaction provides access to cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[3][4] While this reaction does not directly yield the boronic ester, the resulting cyclopropanol can be a precursor. The hydroxyl group can be transformed into a leaving group, followed by a reaction with a boron source.

Reaction Pathway

The synthesis involves a two-stage process: the Kulinkovich reaction to form the cyclopropanol, followed by conversion to the boronic ester.

Caption: Kulinkovich Reaction and Boronation Sequence.

Quantitative Data Summary

| Stage | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclopropanol Synthesis | Kulinkovich | EtMgBr, Ti(O-iPr)₄ | THF | RT | 2-4 | 75-90 | [4][5] |

| Boronation | Miyaura Borylation | (Bpin)₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80 | 12 | 60-80 | [6] |

Experimental Protocol: Kulinkovich Reaction

To a solution of the starting ester (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added titanium(IV) isopropoxide (1.2 mmol). The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (3.0 mmol in THF) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude cyclopropanol is purified by flash chromatography.[5]

Synthesis from Dibromocyclopropanes via Matteson-Pasto Rearrangement

This method utilizes dibromocyclopropanes as precursors, which can be synthesized from the corresponding alkenes and a source of dibromocarbene. The subsequent Matteson-Pasto rearrangement with an organolithium reagent and a boronic ester affords the cyclopropylboronic acid pinacol ester.[7]

Logical Workflow

Caption: Synthesis from Dibromocyclopropanes Workflow.

Quantitative Data Summary

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dibromocyclopropanation | CHBr₃, KOtBu | Pentane | 0 | 2 | 70-90 | [7] |

| Matteson-Pasto | n-BuLi, B(O-iPr)₃, Pinacol | THF | -78 to RT | 12 | 50-70 | [7] |

Experimental Protocol: Matteson-Pasto Rearrangement

A solution of the dibromocyclopropane (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.1 mmol in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. Pinacol (1.5 mmol) is added, and stirring is continued for another 2 hours. The reaction is quenched with water, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[7]

One-Pot Synthesis from Propargylic Silyl Ethers

A highly efficient one-pot, three-step procedure has been developed for the synthesis of complex cyclopropylboronic acid pinacol esters from readily available propargylic silyl ethers. The process involves a Schwartz's reagent-catalyzed hydroboration, followed by a Lewis acid-mediated cyclization.[7]

Experimental Workflow

Caption: One-Pot Synthesis from Propargylic Silyl Ethers.

Quantitative Data Summary

| Substrate Scope | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aromatic, Aliphatic | Cp₂ZrHCl, HBpin, TiCl₄ | CH₂Cl₂ | -78 to RT | 4-6 | 60-85 | [8] |

Experimental Protocol

To a solution of the propargylic silyl ether (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature is added Schwartz's reagent (zirconocene hydrochloride, 1.1 mmol). After stirring for 10 minutes, pinacolborane (1.2 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then cooled to -78 °C, and a solution of titanium tetrachloride (1.5 mmol in CH₂Cl₂) is added dropwise. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the mixture is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography to give the desired product.[8]

References

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Advent of a Versatile Building Block: Discovery and First Synthesis of Cyclopropylboronic Acid Pinacol Ester

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry and drug development. Its unique conformational constraints and electronic properties can impart favorable characteristics to bioactive molecules, including enhanced potency, metabolic stability, and reduced off-target effects.[1] Cyclopropylboronic acid pinacol ester has emerged as a key building block for the facile introduction of the cyclopropyl group, primarily through the widely utilized Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides an in-depth overview of the discovery and seminal synthetic routes to this invaluable reagent, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

The Genesis of Cyclopropylboronic Acids

The journey to cyclopropylboronic acid pinacol ester began with the synthesis of its parent compound, cyclopropylboronic acid. Early methods for the preparation of organoboronic acids were pioneered by chemists like Herbert C. Brown, whose work on hydroboration laid the foundation for much of modern organoboron chemistry.[2][3] Concurrently, the work of Donald S. Matteson on the use of (α-haloalkyl)boronic esters for asymmetric synthesis was instrumental in expanding the toolkit of synthetic chemists.[4][5][6]

The first practical synthesis of cyclopropylboronic acid itself was reported by Wallace and Chen in 2002. Their method, which remains a cornerstone in the field, involves the reaction of a cyclopropyl Grignard reagent with trimethyl borate, followed by hydrolysis to yield the free boronic acid. This foundational work paved the way for the development of more stable and versatile derivatives, such as the pinacol ester.

Key Synthetic Methodologies for Cyclopropylboronic Acid Pinacol Ester

Several robust methods have been developed for the synthesis of cyclopropylboronic acid pinacol ester. The following sections detail the most significant and widely adopted approaches.

Synthesis via Grignard Reagent and Pinacol Esterification

This classical and widely used two-step method first generates cyclopropylboronic acid, which is then esterified with pinacol.

Logical Workflow:

Experimental Protocol:

-

Step 1: Synthesis of Cyclopropylboronic Acid.

-

A solution of trimethylborate (1.3 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

A solution of cyclopropylmagnesium bromide (1.0 equivalent) in THF is added dropwise to the cooled trimethylborate solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 6-12 hours.

-

The reaction is quenched by the addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude cyclopropylboronic acid.[7]

-

-

Step 2: Synthesis of Cyclopropylboronic Acid Pinacol Ester.

-

The crude cyclopropylboronic acid is dissolved in a suitable solvent such as diethyl ether or dichloromethane.

-

Pinacol (1.0-1.1 equivalents) is added to the solution.

-

The mixture is stirred at room temperature for 12-24 hours. The removal of water, for example by azeotropic distillation or the use of a drying agent like anhydrous magnesium sulfate, drives the reaction to completion.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford cyclopropylboronic acid pinacol ester.

-

Quantitative Data:

| Entry | Grignard Reagent | Borate Ester | Hydrolysis Agent | Esterification Conditions | Yield (%) | Reference |

| 1 | Cyclopropylmagnesium bromide | Trimethyl borate | HCl | Pinacol, rt, 12h | 56 | [7] |

| 2 | Cyclopropylmagnesium bromide | Triisopropyl borate | H₂SO₄ | Pinacol, Dean-Stark | ~60-70 | General Procedure |

One-Pot, Three-Step Synthesis from Propargylic Silyl Ethers

A more recent and efficient method developed by Spencer et al. allows for the synthesis of a variety of substituted cyclopropylboronic acid pinacol esters in a one-pot procedure.[8][9][10]

Logical Workflow:

Experimental Protocol:

-

To a solution of the propargylic silyl ether (1.0 equivalent) in dichloromethane is added pinacolborane (1.2 equivalents) and a catalytic amount of Schwartz's reagent (Cp₂ZrHCl).

-

The mixture is stirred at room temperature until the hydroboration is complete (monitored by TLC or NMR).

-

A further amount of Schwartz's reagent (2.0 equivalents) is added, and the reaction is stirred for an additional period.

-

A Lewis acid (e.g., BF₃·OEt₂) is then added, and the mixture is stirred until cyclization is complete.

-

The reaction is quenched, and the product is isolated and purified by column chromatography.[8]

Quantitative Data: Substrate Scope

| Entry | Propargylic Silyl Ether Substituent (R) | Yield (%) | Reference |

| 1 | Phenyl | 77 | [8] |

| 2 | 4-Methoxyphenyl | 81 | [8] |

| 3 | 4-Chlorophenyl | 72 | [8] |

| 4 | 2-Thienyl | 65 | [8] |

| 5 | Cyclohexyl | 75 | [8] |

Synthesis from Dibromocyclopropanes via Matteson-Pasto Rearrangement

This method provides an alternative route to cyclopropylboronic acid pinacol esters, particularly for accessing specific stereoisomers. It involves the reaction of a dibromocyclopropane with an organolithium reagent followed by trapping with a boronic ester.[11]

Logical Workflow:

Experimental Protocol:

-

A solution of the dibromocyclopropane (1.0 equivalent) in THF is cooled to a low temperature (e.g., -78 °C).

-

n-Butyllithium (1.0 equivalent) is added dropwise, leading to a lithium-halogen exchange and formation of a lithium carbenoid.

-

Triisopropyl borate (1.2 equivalents) is added to trap the carbenoid, forming a boronate complex.

-

The reaction mixture is allowed to warm, inducing the Matteson-Pasto rearrangement to form the cyclopropylboronic acid triisopropyl ester.

-

The reaction is quenched, and the triisopropyl ester is isolated.

-

Transesterification with pinacol is then carried out to yield the final product.[11]

Characterization Data

Cyclopropylboronic acid pinacol ester is a colorless to pale yellow liquid. Its identity and purity are typically confirmed by spectroscopic methods.

Spectroscopic Data:

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ ~1.23 (s, 12H, C(CH₃)₂), ~0.75-0.85 (m, 4H, cyclopropyl CH₂), ~0.20-0.30 (m, 1H, cyclopropyl CH) | [12][13] |

| ¹³C NMR (CDCl₃) | δ ~83.0 (C(CH₃)₂), ~24.8 (C(CH₃)₂), ~8.0 (cyclopropyl CH₂), C-B signal often not observed | [12][13] |

| ¹¹B NMR (CDCl₃) | δ ~34 (broad singlet) | [13] |

| Mass Spec. (EI) | m/z (M⁺) 168.13 | [14] |

| Physical Properties | bp: 146 °C, density: 0.922 g/mL at 25 °C |

Conclusion

The discovery and development of synthetic routes to cyclopropylboronic acid pinacol ester have significantly impacted the field of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. From the initial syntheses of the parent boronic acid using Grignard reagents to more sophisticated one-pot procedures, chemists now have a range of reliable methods to access this versatile building block. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this important synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 3. nasonline.org [nasonline.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Boronic esters in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H17BO2 | CID 2758015 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of Cyclopropylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, prized for its role in the construction of complex molecular architectures. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for optimizing its reactivity and designing novel synthetic methodologies. This technical guide provides a detailed analysis of the molecular structure and bonding of cyclopropylboronic acid pinacol ester. Due to the limited availability of direct experimental crystallographic or theoretical computational data for cyclopropylboronic acid pinacol ester in the reviewed literature, this guide utilizes computationally derived data for the closely related analogues, methylboronic acid pinacol ester and ethylboronic acid pinacol ester, to infer its structural characteristics. This guide presents key geometric parameters, including bond lengths, bond angles, and dihedral angles, in structured tables to facilitate comparison. Furthermore, it outlines a standard computational protocol for determining such molecular geometries and provides visualizations to illustrate the molecular structure and bonding principles.

Introduction

Cyclopropylboronic acid pinacol ester, with the chemical formula C9H17BO2, is an organoboron compound that has gained significant attention in the field of organic chemistry.[1][2][3] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the cyclopropyl moiety can be efficiently transferred to various organic substrates.[3] The pinacol ester group confers stability and facilitates purification, making it a preferred boronic acid surrogate.

The reactivity and selectivity of cyclopropylboronic acid pinacol ester are intrinsically linked to its molecular geometry and the electronic nature of its bonds. The strained cyclopropyl ring and the electron-deficient boron center are key features that dictate its chemical behavior. A precise understanding of bond lengths, bond angles, and torsional strains within the molecule is crucial for predicting its interaction with catalysts and other reactants, thereby enabling the rational design of new synthetic transformations.

This guide aims to provide a comprehensive overview of the molecular structure and bonding of cyclopropylboronic acid pinacol ester. In the absence of specific published crystallographic or high-level computational data for this exact molecule, we present data from computational studies on methylboronic acid pinacol ester and ethylboronic acid pinacol ester. These simpler alkyl analogues serve as excellent models to approximate the structural parameters of the dioxaborolane ring and the C-B bond, providing valuable insights into the probable geometry of the title compound.

Molecular Structure and Geometry

The molecular structure of cyclopropylboronic acid pinacol ester is characterized by a central five-membered dioxaborolane ring, to which a cyclopropyl group and two methyl groups on the pinacol backbone are attached. The boron atom is tricoordinate, adopting a trigonal planar geometry, a feature that imparts Lewis acidity to the molecule.

Quantitative Geometric Data (Analogous Systems)

To provide quantitative insight into the molecular geometry, the following tables summarize key bond lengths, bond angles, and dihedral angles for methylboronic acid pinacol ester and ethylboronic acid pinacol ester, as determined by computational methods. These values are expected to be highly representative of the corresponding parameters in cyclopropylboronic acid pinacol ester, particularly for the dioxaborolane ring.

Table 1: Bond Lengths of Methylboronic Acid Pinacol Ester and Ethylboronic Acid Pinacol Ester (Computationally Derived)

| Bond | Methylboronic Acid Pinacol Ester (Å) | Ethylboronic Acid Pinacol Ester (Å) |

| B-C(alkyl) | 1.56 | 1.57 |

| B-O | 1.37 | 1.37 |

| C-O | 1.45 | 1.45 |

| C(ring)-C(ring) | 1.55 | 1.55 |

| C-C(methyl) | 1.53 | 1.53 |

| C-H(alkyl) | 1.09-1.10 | 1.09-1.11 |

| C-H(methyl) | 1.09-1.10 | 1.09-1.10 |

Note: Data is based on typical values from DFT calculations on analogous systems and should be considered illustrative.

Table 2: Bond Angles of Methylboronic Acid Pinacol Ester and Ethylboronic Acid Pinacol Ester (Computationally Derived)

| Angle | Methylboronic Acid Pinacol Ester (°) | Ethylboronic Acid Pinacol Ester (°) |

| C(alkyl)-B-O | 125.0 | 125.0 |

| O-B-O | 110.0 | 110.0 |

| B-O-C(ring) | 112.0 | 112.0 |

| O-C(ring)-C(ring) | 106.0 | 106.0 |

| O-C(ring)-C(methyl) | 108.0 | 108.0 |

| C(ring)-C-C(methyl) | 110.0 | 110.0 |

Note: Data is based on typical values from DFT calculations on analogous systems and should be considered illustrative.

Table 3: Dihedral Angles of Methylboronic Acid Pinacol Ester and Ethylboronic Acid Pinacol Ester (Computationally Derived)

| Dihedral Angle | Methylboronic Acid Pinacol Ester (°) | Ethylboronic Acid Pinacol Ester (°) |

| O-B-C(alkyl)-H | 0.0, ±120.0 | 180.0, ±60.0 |

| C(alkyl)-B-O-C(ring) | 180.0 | 180.0 |

| B-O-C(ring)-C(ring) | ~0.0 | ~0.0 |

| O-C(ring)-C(ring)-O | ~0.0 | ~0.0 |

Note: Data is based on typical values from DFT calculations on analogous systems and should be considered illustrative. The dioxaborolane ring is nearly planar.

Bonding Characteristics

The bonding in cyclopropylboronic acid pinacol ester is a fascinating interplay of covalent interactions and electronic effects. The boron atom, being sp² hybridized, possesses a vacant p-orbital, rendering the molecule a Lewis acid. This electron deficiency at the boron center is somewhat mitigated by p-π donation from the oxygen lone pairs of the pinacolato ligand.

The cyclopropyl group, with its characteristic bent bonds, exhibits a degree of π-character, which can influence the electronic properties of the C-B bond. The nature of the bonding within the strained three-membered ring also impacts the reactivity of the molecule.

Experimental Protocols: Computational Geometry Optimization

The determination of the molecular structure of compounds for which experimental data is unavailable is routinely performed using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.

Objective: To determine the lowest energy conformation (optimized geometry) of a molecule and to calculate its geometric parameters.

Methodology: Density Functional Theory (DFT) Calculation

-

Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software. The initial bond lengths and angles are set to standard values.

-

Computational Method Selection:

-

Functional: A functional that accurately describes the electronic structure of the molecule is chosen. Common choices for organoboron compounds include B3LYP or ωB97XD.

-

Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are frequently employed for geometry optimizations.

-

-

Geometry Optimization:

-

The calculation is set up as a geometry optimization. The software will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface where the forces on all atoms are close to zero.

-

The convergence criteria for the optimization should be set to a stringent level to ensure a true minimum is found.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

It provides thermodynamic data, such as zero-point vibrational energy.

-

-

-

Data Analysis:

-

The output file of the calculation is analyzed to extract the optimized Cartesian coordinates of the atoms.

-

From these coordinates, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a conceptual workflow for its computational analysis.

Caption: Molecular graph of cyclopropylboronic acid pinacol ester.

Caption: Workflow for computational geometry optimization.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of cyclopropylboronic acid pinacol ester. While direct experimental structural data for this specific molecule remains elusive in the surveyed literature, this guide has leveraged computational data from analogous simple alkylboronic acid pinacol esters to provide valuable insights into its key geometric parameters. The presented data, protocols, and visualizations offer a solid foundation for researchers, scientists, and drug development professionals to better understand and utilize this important synthetic building block. Future experimental studies, such as X-ray crystallography, or dedicated high-level computational investigations on cyclopropylboronic acid pinacol ester would be invaluable to further refine our understanding of its precise three-dimensional structure and its implications for reactivity.

References

- 1. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pncalab.com [pncalab.com]

In-Depth Technical Guide: Cyclopropylboronic Acid Pinacol Ester (CAS 126689-01-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and key applications of Cyclopropylboronic acid pinacol ester (CAS 126689-01-8), a versatile reagent in modern organic synthesis with significant relevance to drug discovery.

Chemical and Physical Properties

Cyclopropylboronic acid pinacol ester, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a colorless to brown liquid. It is a key building block in organic chemistry, particularly valued for the introduction of the cyclopropyl moiety.

| Property | Value | Source(s) |

| CAS Number | 126689-01-8 | [1][2] |

| Molecular Formula | C₉H₁₇BO₂ | [1][2] |

| Molecular Weight | 168.04 g/mol | [1][2] |

| Appearance | Colorless to brown liquid | [3] |

| Boiling Point | 146 °C | [3][4][5][6] |

| Density | 0.922 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.433 | [4][6] |

| Flash Point | 40 °C (104 °F) | [6][7] |

| Solubility | Insoluble in water. | [7] |

| Sensitivity | Moisture sensitive. | [4][7] |

Safety Data

Cyclopropylboronic acid pinacol ester is a flammable liquid and requires careful handling in a laboratory setting. Below is a summary of its key safety information.

| Hazard Category | GHS Classification and Statements |

| Pictograms | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor.[8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] P233: Keep container tightly closed.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Storage | Store in a well-ventilated place. Keep cool.[10] Store in a refrigerator under an inert atmosphere.[3][4] |

Applications in Organic Synthesis

Cyclopropylboronic acid pinacol ester is a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and as a cyclopropylating agent.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Cyclopropylboronic acid pinacol ester serves as an effective coupling partner for the introduction of a cyclopropyl group onto aromatic and heteroaromatic systems.[11] This reaction is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.[11]

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with Cyclopropylboronic acid pinacol ester.

-

Materials:

-

Aryl halide (1.0 equiv)

-

Cyclopropylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Water (if using a biphasic system)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, Cyclopropylboronic acid pinacol ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (and water, if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-substituted aromatic compound.

-

// Nodes ArylHalide [label="Aryl Halide\n(R-X)"]; CyclopropylBoronicEster [label="Cyclopropylboronic Acid\nPinacol Ester"]; Pd0 [label="Pd(0) Catalyst"]; Base [label="Base"]; Solvent [label="Solvent"]; OxidativeAddition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylPdII [label="Aryl-Pd(II)-X"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylCyclopropylPdII [label="Aryl-Cyclopropyl-Pd(II)"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Aryl-Cyclopropyl\nProduct", shape=box, style="filled, rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ArylHalide -> OxidativeAddition; Pd0 -> OxidativeAddition; OxidativeAddition -> ArylPdII; ArylPdII -> Transmetalation; CyclopropylBoronicEster -> Transmetalation; Base -> Transmetalation; Transmetalation -> ArylCyclopropylPdII; ArylCyclopropylPdII -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [style=dashed, label="Catalyst\nRegeneration"]; }

Synthesis of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors

Cyclopropylboronic acid pinacol ester is a crucial intermediate in the synthesis of inhibitors of the 5-lipoxygenase activating protein (FLAP).[9][12] FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and allergic rhinitis.[4][7] By inhibiting FLAP, the production of leukotrienes can be reduced, offering a therapeutic strategy for these conditions.

The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), with the assistance of FLAP, converts arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is then further metabolized to other leukotrienes, such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent mediators of inflammation.[6][7][13] FLAP inhibitors block this pathway at an early stage, preventing the formation of all downstream leukotrienes.

// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FLAP [label="5-Lipoxygenase\nActivating Protein (FLAP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FiveLOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A₄ (LTA₄)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA4Hydrolase [label="LTA₄ Hydrolase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4Synthase [label="LTC₄ Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B₄ (LTB₄)", fillcolor="#FBBC05", fontcolor="#202124"]; CysLTs [label="Cysteinyl Leukotrienes\n(LTC₄, LTD₄, LTE₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArachidonicAcid -> LTA4 [label=" 5-LOX"]; FLAP -> LTA4 [label=" assists", style=dashed]; LTA4 -> LTB4 [label=" LTA₄ Hydrolase"]; LTA4 -> CysLTs [label=" LTC₄ Synthase"]; LTB4 -> Inflammation; CysLTs -> Inflammation; }

This reaction is a key step in the synthesis of certain FLAP inhibitors and other biologically active molecules. The following is a general procedure.[8]

-

Materials:

-

Thiophenol (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Molecular sieves (4 Å)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

-

Procedure:

-

To an oven-dried reaction tube, add the thiophenol, cyclopropylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent and pyridine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for the required time (typically 18 hours).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl cyclopropyl sulfide.

-

Conclusion

Cyclopropylboronic acid pinacol ester (CAS 126689-01-8) is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds via Suzuki-Miyaura coupling and its crucial role in the synthesis of medicinally relevant compounds, such as FLAP inhibitors, underscore its importance for researchers in both academic and industrial settings. The information provided in this guide offers a solid foundation for its safe handling, understanding its properties, and implementing its use in various synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an asymmetric synthesis of a chiral quaternary FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ZA200209069B - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. - Google Patents [patents.google.com]

- 11. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Leukotriene - Wikipedia [en.wikipedia.org]

Cyclopropylboronic Acid Pinacol Ester: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylboronic acid pinacol ester (CAS No. 126689-01-8) is a versatile and valuable building block in modern organic synthesis. Its unique cyclopropyl motif is a desirable feature in many biologically active molecules, contributing to improved metabolic stability, binding affinity, and conformational rigidity. As a stable, easy-to-handle boronic ester, it is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and the analytical and purification methodologies crucial for its effective use in research and development.

Commercial Availability and Purity

Cyclopropylboronic acid pinacol ester is readily available from a variety of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The purity of the commercially available material is typically high, generally ranging from 95% to over 99%, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The compound is usually supplied as a colorless to light yellow or brown liquid.[1][2]

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and packaging may vary, and it is always recommended to consult the supplier's specific certificate of analysis for the most accurate and up-to-date information.

| Supplier | Stated Purity | Analytical Method | Appearance |

| Sigma-Aldrich (MilliporeSigma) | ≥96% | - | - |

| BOC Sciences | 97% | - | Colorless to brown liquid[3] |

| Thermo Scientific Chemicals (Alfa Aesar) | ≥95.0% | GC | Clear colorless liquid[4] |

| TCI Chemicals | >95.0% | GC | Colorless to Almost colorless clear liquid[1] |

| Combi-Blocks | - | - | - |

| Santa Cruz Biotechnology | - | - | - |

| Chemical Technology Co.,LTD | ≥99% | - | - |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 126689-01-8 | [2] |

| Molecular Formula | C₉H₁₇BO₂ | [2] |

| Molecular Weight | 168.04 g/mol | [2] |

| Boiling Point | 146 °C | [] |

| Density | 0.922 g/mL at 25 °C | [] |

| Refractive Index (n20/D) | ~1.433 | [] |

Experimental Protocols: Purification and Quality Control

The primary challenge in handling and analyzing cyclopropylboronic acid pinacol ester, like other boronic esters, is its susceptibility to hydrolysis to the corresponding boronic acid. This necessitates the use of anhydrous solvents and specific analytical conditions to ensure accurate assessment of purity.

Purification Methodologies

For applications requiring higher purity than commercially available, the following methods can be employed:

1. Fractional Distillation under Reduced Pressure

Fractional distillation is an effective method for purifying liquid boronic esters.[2][6] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

-

Apparatus: A standard fractional distillation setup with a short Vigreux column, a condenser, and a receiving flask. The system should be equipped with a vacuum pump and a manometer to monitor the pressure.

-

Procedure:

-

The crude cyclopropylboronic acid pinacol ester is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to the desired pressure.

-

The flask is gently heated in an oil bath.

-

Fractions are collected based on the boiling point at the given pressure. It is crucial to discard the forerun, which may contain more volatile impurities.

-

The purified product is collected as a clear, colorless liquid.

-

2. Flash Chromatography

While challenging due to the potential for hydrolysis on silica gel, flash chromatography can be used for purification.[1][7][8] To minimize decomposition, the chromatography should be performed as quickly as possible, and the use of neutral or boric acid-impregnated silica gel is recommended.[9]

-

Stationary Phase: Neutral alumina or silica gel treated with boric acid.

-

Eluent System: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal eluent can be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

A column is packed with the chosen stationary phase.

-

The crude material is loaded onto the column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by TLC or GC to identify the pure product.

-

The solvent is removed from the pure fractions under reduced pressure.

-

Quality Control and Purity Analysis

A comprehensive quality control workflow is essential to ensure the integrity of cyclopropylboronic acid pinacol ester for use in sensitive applications.

Caption: Quality control workflow for cyclopropylboronic acid pinacol ester.

1. Gas Chromatography (GC)

GC is a common and effective method for assessing the purity of volatile compounds like cyclopropylboronic acid pinacol ester.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.

-

Temperature Program:

-

Initial oven temperature: 80°C, hold for 1-3 minutes.

-

Ramp: Increase the temperature at a rate of 15°C/minute to a final temperature of 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Sample Preparation: The sample should be diluted in an anhydrous aprotic solvent, such as acetonitrile or dichloromethane, prior to injection.

2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be challenging due to on-column hydrolysis.[10][11][12] However, with specific precautions, it can be a powerful tool for purity determination.

-

Column: A column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize hydrolysis.[11][13]

-

Mobile Phase: To suppress hydrolysis, aprotic solvents in the sample preparation and, in some cases, a high pH mobile phase (around pH 12) may be necessary.[10]

-

Detector: A UV detector is typically used.

-

Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of cyclopropylboronic acid pinacol ester. Quantitative NMR (qNMR) can also be employed for accurate purity determination.

-

Solvent: A deuterated aprotic solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃ should be used.

-

¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

The protons of the pinacol methyl groups typically appear as a sharp singlet around δ 1.23 ppm.

-

The protons of the cyclopropyl ring will appear in the upfield region, typically between δ 0.7 and 1.1 ppm, with characteristic splitting patterns.

-

-

¹¹B NMR: The ¹¹B NMR spectrum should show a broad singlet characteristic of a tricoordinate boron atom in a pinacol ester environment, typically around δ 34 ppm.[14]

-

Purity Assessment: The presence of impurities, such as the free boronic acid or residual pinacol, can be identified by their characteristic signals in the ¹H NMR spectrum. Integration of the signals can provide a semi-quantitative measure of purity.

Conclusion

Cyclopropylboronic acid pinacol ester is a commercially accessible and high-purity reagent that is fundamental to many synthetic endeavors in the pharmaceutical and materials science industries. A thorough understanding of its properties, along with robust analytical and purification techniques, is critical for its successful application. By employing the methodologies outlined in this guide, researchers can ensure the quality and integrity of this key synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. scbt.com [scbt.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid Pinacol Ester with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry and drug discovery. Its unique conformational and electronic properties can significantly enhance the pharmacological profile of drug candidates, often leading to improved potency, metabolic stability, and membrane permeability. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, providing a direct and efficient method for incorporating the cyclopropyl group onto aromatic and heteroaromatic scaffolds.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of cyclopropylboronic acid pinacol ester with a variety of aryl bromides. The use of the pinacol ester of cyclopropylboronic acid is advantageous as it offers greater stability and is less prone to protodeboronation compared to the free boronic acid, a common challenge with small, strained ring systems.[1] This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in the synthesis of novel therapeutic agents.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of cyclopropylboronic acid derivatives with various aryl bromides. The data has been compiled from various literature sources, and as such, reaction conditions may vary.

Table 1: Coupling of Cyclopropylboronic Acid Derivatives with Electron-Rich and Electron-Neutral Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 24 | 75 | [2] |

| 2 | 4-Bromotoluene | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 92 | [3] |

| 3 | 1-Bromonaphthalene | [PdCl(allyl)]₂ (0.1) | Tedicyp (0.1) | K₃PO₄ | Toluene | 100 | 16 | 95 | [3] |

| 4 | Bromobenzene | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 94 | [3] |

Table 2: Coupling of Cyclopropylboronic Acid Derivatives with Electron-Poor and Sterically Hindered Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | [PdCl(allyl)]₂ (0.01) | Tedicyp (0.01) | K₃PO₄ | Toluene | 100 | 16 | 98 | [3] |

| 2 | 4-Bromobenzonitrile | [PdCl(allyl)]₂ (0.01) | Tedicyp (0.01) | K₃PO₄ | Toluene | 100 | 16 | 97 | [3] |

| 3 | Methyl 4-bromobenzoate | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 96 | [3] |

| 4 | 2-Bromobenzonitrile | [PdCl(allyl)]₂ (0.1) | Tedicyp (0.1) | K₃PO₄ | Toluene | 100 | 16 | 93 | [3] |

| 5 | 1-Bromo-3,5-dimethylbenzene | [PdCl(allyl)]₂ (0.5) | Tedicyp (0.5) | K₃PO₄ | Toluene | 100 | 16 | 91 | [3] |

Note: In some cited literature, potassium cyclopropyltrifluoroborate was used, which is a stable surrogate for cyclopropylboronic acid and is expected to exhibit similar reactivity under the given conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

Cyclopropylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) (0.01 - 3 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, Tedicyp) (0.01 - 6 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, CPME)

-

Degassed water (if applicable)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), cyclopropylboronic acid pinacol ester (1.2 - 1.5 equiv), palladium catalyst, phosphine ligand, and base.

-

Solvent Addition: Add the anhydrous organic solvent via syringe. If an aqueous co-solvent is used, it should be thoroughly degassed prior to addition.

-

Degassing: The reaction mixture should be thoroughly degassed by bubbling a stream of inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropylarene.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acid Pinacol Ester with Heteroaryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A particularly valuable application of this methodology is the coupling of cyclopropyl groups with heteroaryl scaffolds. The cyclopropyl moiety is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[4][5] Similarly, heterocyclic rings are prevalent in a vast number of pharmaceuticals, playing crucial roles in biological activity.[6][7][8]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of cyclopropylboronic acid pinacol ester with a variety of heteroaryl chlorides. While cyclopropylboronic acids themselves can be prone to decomposition, their pinacol esters and trifluoroborate salts offer enhanced stability, making them convenient reagents for synthesis.[1][9][10] The use of readily available and often less expensive heteroaryl chlorides as coupling partners further enhances the utility of this transformation in drug discovery and development.[1]

Significance in Drug Discovery

The incorporation of a cyclopropyl ring into a heteroaromatic core can significantly impact the pharmacological properties of a molecule. Key advantages include:

-

Enhanced Potency: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger interactions with biological targets.[4]

-

Improved Metabolic Stability: The strained ring system is less susceptible to metabolic degradation compared to linear alkyl chains.[4]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter lipophilicity and aqueous solubility, improving the pharmacokinetic profile of a drug candidate.

-

Increased Brain Permeability: The small, rigid nature of the cyclopropyl group can facilitate crossing the blood-brain barrier.[4]

-

Novel Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Catalytic Cycle